molecular formula C8H14N2 B3011254 N-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1183805-43-7

N-(Prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B3011254
CAS No.: 1183805-43-7
M. Wt: 138.214
InChI Key: OLUSMJNIPLCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Prop-2-yn-1-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.214. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase and Monoamine Oxidase Dual Inhibitor

N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives have been investigated for their potential as dual inhibitors of cholinesterase and monoamine oxidase. A study identified a specific derivative as a promising candidate for this application, highlighting its potential in neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).

LDL Receptor Upregulator

Research has developed a practical method for preparing certain derivatives of this compound as upregulators of the LDL receptor. This could have implications in treating conditions related to cholesterol management (Ito et al., 2002).

Catalyst in Organic Synthesis

The compound has been utilized in organic synthesis, particularly in reactions involving propargylic alcohols and secondary amines. This application is crucial in the construction of the tetrahydrofuran ring, an important component in many organic compounds (Kocięcka et al., 2018).

Structural Analysis in Crystallography

This compound derivatives have been analyzed in crystallography studies to understand their structural properties. These studies provide valuable insights into the molecular configuration and potential applications in various fields (Yıldırım et al., 2006).

Pharmaceutical Intermediate Synthesis

The compound has been used as a key intermediate in the synthesis of pharmaceutical compounds, showcasing its versatility in drug development (Hoogenband et al., 2004).

Alkaloid Synthesis

It plays a role in the synthesis of alkaloids, as demonstrated in the total synthesis of naturally occurring piperidine alkaloids. This is significant in the field of natural product synthesis and pharmacology (Csatayová et al., 2010).

GPR119 Agonists in Metabolic Disorders

Certain derivatives have been explored for their role as GPR119 agonists, potentially useful in treating metabolic disorders like diabetes (Kubo et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

The future directions for “N-(Prop-2-yn-1-yl)piperidin-4-amine” could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their anti-tubercular activity , suggesting potential use in medical applications.

Properties

IUPAC Name

N-prop-2-ynylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUSMJNIPLCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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